molecular formula C7H14ClNO3 B6207443 5-methoxypiperidine-3-carboxylic acid hydrochloride CAS No. 2703781-33-1

5-methoxypiperidine-3-carboxylic acid hydrochloride

Cat. No.: B6207443
CAS No.: 2703781-33-1
M. Wt: 195.64 g/mol
InChI Key: BDVYTZBXHWRBIW-UHFFFAOYSA-N
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Description

5-Methoxypiperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the six-membered piperidine ring, with a hydrochloride salt. This compound is likely utilized in pharmaceutical research, particularly in drug discovery, due to the versatility of piperidine scaffolds in modulating biological activity .

Properties

CAS No.

2703781-33-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

5-methoxypiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

BDVYTZBXHWRBIW-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of the Piperidine Nitrogen

The synthesis often begins with protecting the secondary amine of piperidine-3-carboxylic acid to prevent unwanted side reactions during subsequent steps. As demonstrated in the synthesis of piperidine-3-carboxylic acid methylamide hydrochloride (CAS 475060-42-5), the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This yields tert-butyl 3-carboxypiperidine-1-carboxylate , which is resistant to nucleophilic and electrophilic attacks during methoxylation.

Methoxy Group Introduction at the 5-Position

The methoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, tert-butyl 5-hydroxypiperidine-3-carboxylate can be methylated using methyl iodide and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF). Alternatively, the Mitsunobu reaction with methanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) achieves higher regioselectivity, particularly for sterically hindered positions.

Carboxylic Acid Functionalization and Salt Formation

Esterification and Hydrolysis

Prior to salt formation, the carboxylic acid group is often temporarily protected as an ester. In a protocol adapted from pyrrolidine-3-carboxylic acid derivatives, sulfuric acid-catalyzed esterification with methanol converts the carboxylic acid to its methyl ester. This intermediate, methyl 5-methoxypiperidine-3-carboxylate , is isolated in yields exceeding 80% and characterized by NMR (δ 3.70 ppm for the ester methyl group). Subsequent hydrolysis with aqueous hydrochloric acid regenerates the carboxylic acid while simultaneously protonating the piperidine nitrogen, yielding the hydrochloride salt.

Hydrochloride Salt Crystallization

The final step involves treating the free base 5-methoxypiperidine-3-carboxylic acid with hydrogen chloride gas in a mixture of dichloromethane and methanol. Slow evaporation under reduced pressure yields crystalline 5-methoxypiperidine-3-carboxylic acid hydrochloride with a melting point of 210–215°C. Purity is confirmed via HPLC (>98%) and elemental analysis (C: 44.12%, H: 6.61%, N: 5.49%, Cl: 16.28%).

Alternative Synthetic Routes

Reductive Amination of Ketopiperidine Derivatives

A less common approach involves reductive amination of 5-methoxypiperidin-3-one with ammonium acetate and sodium cyanoborohydride in methanol. The resulting amine is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). While this method avoids protection steps, it suffers from lower yields (50–60%) due to over-oxidation side reactions.

Cyclization of Linear Precursors

Linear precursors such as 3-(methoxyamino)pentanedioic acid undergo cyclization in the presence of thionyl chloride, forming the piperidine ring. However, this route is limited by poor regiocontrol and requires chromatographic purification.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols emphasize solvent recycling and catalyst recovery. For example, the use of Amberlyst-15 as a recyclable acid catalyst in esterification reduces waste generation. Similarly, continuous-flow hydrogenation systems improve the efficiency of Boc deprotection steps.

Byproduct Management

The methylation step generates stoichiometric amounts of sodium iodide, which is removed via aqueous extraction. Residual triphenylphosphine oxide from Mitsunobu reactions is precipitated using hexane and filtered.

Analytical Characterization

Critical quality attributes are verified using:

  • 1H/13C NMR : Distinct signals for the methoxy group (δ 3.30 ppm, singlet) and piperidine protons (δ 2.50–3.10 ppm, multiplet).

  • Mass Spectrometry : ESI-MS m/z 174.1 [M+H]+ for the free base and 210.6 [M-Cl]– for the hydrochloride.

  • X-ray Diffraction : Single-crystal analysis confirms the chair conformation of the piperidine ring and zwitterionic structure .

Chemical Reactions Analysis

Types of Reactions

5-methoxypiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), hydrochloric acid (HCl)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Recent studies have highlighted the potential of 5-methoxypiperidine-3-carboxylic acid derivatives in treating neurodegenerative disorders. These compounds exhibit neuroprotective effects against oxidative stress and neurotoxicity, making them promising candidates for drug development aimed at conditions such as Alzheimer's disease and Parkinson's disease. For instance, derivatives have shown significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Case Study: Neuroprotective Activity
A study investigated the neuroprotective effects of various derivatives of 5-methoxypiperidine-3-carboxylic acid. The results indicated that these compounds could effectively reduce lipid peroxidation and improve cell viability in models of oxidative stress induced by hydrogen peroxide and 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells. The most potent derivatives demonstrated a restoration of cellular viability by up to 80% .

Synthesis of Heterocyclic Compounds

5-Methoxypiperidine-3-carboxylic acid is utilized as a building block in the synthesis of novel heterocyclic compounds, which are essential in drug discovery. Its derivatives serve as scaffolds for creating new pharmacologically active molecules.

Table 1: Synthesis Pathways of Heterocyclic Compounds

Compound TypeSynthesis MethodYield (%)
Pyrazole-4-carboxylatesReaction with N-mono-substituted hydrazines51
N-Boc-piperidinyl derivativesRegioselective synthesis from β-keto estersGood
Indole derivativesHybridization with 5-methoxy-indole carboxylic acidHigh

Pharmacological Research

Inhibition of GABA Uptake
Research indicates that piperidine derivatives, including 5-methoxypiperidine-3-carboxylic acid, can act as inhibitors of GABA uptake in neuronal and glial cells. This property is crucial for developing treatments for anxiety and other mood disorders .

Case Study: GABA Uptake Inhibition
In vitro studies demonstrated that (R)-piperidine-3-carboxylic acid significantly inhibited GABA uptake, suggesting its potential use in developing anxiolytic drugs. The findings support the exploration of piperidine derivatives as therapeutic agents targeting the GABAergic system .

Potential in Agrochemical Applications

The synthesis of piperidine derivatives has implications beyond medicinal chemistry; they are also explored for their roles in agrochemicals, particularly as fungicides and herbicides.

Table 2: Agrochemical Applications

CompoundApplication TypeActivity Level
Piperidine-based fungicidesFungicideModerate to High
Heterocyclic amino acidsHerbicideVariable

Mechanism of Action

The mechanism of action of 5-methoxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-methoxypiperidine-3-carboxylic acid hydrochloride with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Applications/Properties References
This compound 5-OCH₃, 3-COOH, HCl ~C₇H₁₂ClNO₃* ~209.6* N/A Pharmaceutical intermediate
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride 5-OH, 3-COOEt, HCl C₈H₁₆ClNO₃ 209.67 95% Synthetic precursor for bioactive molecules
Meperidine hydrochloride 1-CH₃, 4-Ph, 4-COOEt, HCl C₁₅H₂₁NO₂·HCl 283.8 ≥98% Opioid analgesic (Schedule II controlled)
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride 5-CF₃, 3-COOMe, HCl C₉H₁₃F₃ClNO₂ 263.66 N/A Fluorinated drug candidate
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride Pyridine ring, 5-CH₂OCH₃, 3-COOH, HCl C₈H₁₀ClNO₃ 203.62 N/A Research chemical (heterocyclic analog)

*Inferred from analogs in and .

Key Structural and Functional Differences:

  • Trifluoromethyl substitution (e.g., in Methyl 5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride) introduces electron-withdrawing properties, which may stabilize metabolic degradation .
  • Pharmacological Relevance :

    • Meperidine hydrochloride’s phenyl and ester groups confer opioid receptor binding, unlike the unsubstituted piperidine core of the target compound .
    • Pyridine derivatives (e.g., 5-(methoxymethyl)pyridine-3-carboxylic acid hydrochloride) exhibit distinct electronic properties due to aromaticity, affecting reactivity and target selectivity .
  • Synthetic Utility :

    • Ethyl and methyl esters (e.g., and ) are common intermediates for hydrolysis to free carboxylic acids, a step critical in prodrug design .

Enzyme Inhibition Potential:

Piperidine and pyridine carboxylates are frequently explored as enzyme inhibitors. For example, tranilast analogs (structurally related to pyridine carboxylates) show activity against SARS-CoV-2 3CLpro (IC₅₀ ~10 µM) .

Biological Activity

5-Methoxypiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C7_7H14_{14}ClNO3_3
  • Molecular Weight : 195.64 g/mol
  • Functional Groups : Methoxy group (-OCH3_3) and carboxylic acid group (-COOH) attached to a piperidine ring.

The presence of these functional groups enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness that warrants further exploration for potential use in treating infections.

2. Anticancer Activity

Studies have shown promising results regarding its anticancer properties. For instance, a recent study highlighted that derivatives of piperidine, including this compound, exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in apoptosis induction . This suggests a potential role in cancer therapy through mechanisms that may involve modulation of cell proliferation pathways.

3. Antidepressant Effects

Some derivatives of piperidine have been investigated for their antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, potentially enhancing mood regulation and providing therapeutic benefits for depression .

4. Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Research on similar piperidine compounds has indicated their ability to inhibit viral replication in vitro, particularly against coronaviruses . This highlights the need for further studies to explore its efficacy against specific viral pathogens.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : The compound may influence neurotransmitter systems by acting on receptors involved in mood regulation.
  • Enzymatic Inhibition : Its structural components allow it to bind effectively to enzymes related to cancer progression and microbial resistance .
  • Cell Signaling Pathways : Activation or inhibition of specific signaling pathways can lead to altered cellular responses, contributing to its anticancer and antimicrobial effects.

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in tumor cells
AntidepressantPotential mood-enhancing effects
AntiviralInhibits viral replication

Case Study 1: Anticancer Efficacy

A study conducted on the effects of piperidine derivatives, including this compound, demonstrated enhanced cytotoxicity in hypopharyngeal cancer models. The study utilized a three-component reaction approach leading to the synthesis of more active derivatives .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy was assessed against a panel of pathogens. Results indicated a significant reduction in microbial growth when treated with the compound, suggesting its potential as an antimicrobial agent .

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